molecular formula C11H15NOS B5571868 N-cyclopentyl-2-(thiophen-2-yl)acetamide

N-cyclopentyl-2-(thiophen-2-yl)acetamide

Cat. No.: B5571868
M. Wt: 209.31 g/mol
InChI Key: VGAOYVCSRPIYRY-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(thiophen-2-yl)acetamide is a heterocyclic amide derivative characterized by a cyclopentyl group attached to the nitrogen of an acetamide backbone and a thiophene ring at the α-position. This compound is synthesized via N-acylation reactions, where activated 2-(thiophen-2-yl)acetic acid (e.g., as an acyl chloride) reacts with cyclopentylamine (). The structural framework combines the lipophilic cyclopentyl group with the electron-rich thiophene system, making it a candidate for diverse biological and material science applications.

Properties

IUPAC Name

N-cyclopentyl-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-11(8-10-6-3-7-14-10)12-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAOYVCSRPIYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(thiophen-2-yl)acetamide typically involves the condensation of cyclopentylamine with 2-thiophen-2-ylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

N-cyclopentyl-2-(thiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Nitrogen

Cyclopentyl vs. Other Aliphatic/Aromatic Groups
  • In adenosine receptor agonists (), cyclopentyl-substituted analogs (e.g., compound 5) showed variable binding affinities depending on the substituent’s steric and electronic properties.
  • N-Aryl Derivatives : Compounds like N-(4-methoxyphenyl)-2-(thiophen-2-yl)acetamide () incorporate electron-donating groups (e.g., methoxy) that enhance cytotoxic activity against cancer cells (e.g., IC₅₀ = 12 µg/mL for MCF7).
  • N-Heterocyclic Derivatives : Derivatives such as CP9 (), featuring a pyrimidine-thiophene hybrid, disrupt protein-protein interactions (e.g., Hsp90-p23) via hydrophobic and π-π stacking interactions.

Thiophene Ring Modifications

Electron-Withdrawing vs. Electron-Donating Groups
  • 3-Cyanothiophene Derivatives: The cyano group in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () introduces electron-withdrawing effects, stabilizing the thiophene ring and influencing crystal packing (monoclinic space group P2₁/c) .
  • Sulfonyl and Halogen Substituents: Compounds like N-((5-methyl-[2,2'-bithiophen]-5-yl)sulfonyl)acetamide () exhibit antimicrobial activity (~67% inhibition against Pseudomonas aeruginosa), attributed to sulfonyl groups enhancing electrophilicity .

Physicochemical and Structural Properties

  • Crystallography: Cyanothiophene derivatives crystallize in monoclinic systems (P2₁/c) with Z = 4, stabilized by N–H···O and C–H···S interactions ().
  • Molecular Weight and Lipophilicity : Cyclopentyl derivatives (MW ~240–483 g/mol) balance lipophilicity (LogP ~2–4) and solubility, critical for bioavailability .

Q & A

Q. What in silico tools predict binding modes with biological targets?

  • Methodology :
  • Molecular docking (AutoDock Vina) : Dock into kinase ATP-binding pockets (e.g., EGFR). Key interactions: thiophene S with Lys721 .
  • MD simulations (GROMACS) : Assess binding stability (RMSD <2 Å over 100 ns) .

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